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  • Product: (4-Amino-3-ethoxybutyl)dimethylamine
  • CAS: 1341918-40-8

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of (4-Amino-3-ethoxybutyl)dimethylamine: A Model Lysosomotropic Aliphatic Diamine

Executive Summary (4-Amino-3-ethoxybutyl)dimethylamine (AEBDMA; CAS: 1341918-40-8) is a synthetic aliphatic diamine characterized by a primary amine, an ether linkage, and a tertiary dimethylamine group. While frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Amino-3-ethoxybutyl)dimethylamine (AEBDMA; CAS: 1341918-40-8) is a synthetic aliphatic diamine characterized by a primary amine, an ether linkage, and a tertiary dimethylamine group. While frequently utilized as a chemical building block, its unique physicochemical profile makes it an exceptional pharmacological tool for probing endolysosomal trafficking and lysosomal stability in vitro.

This technical guide elucidates the mechanistic pathway of AEBDMA, detailing how its dual-amine structure drives massive intralysosomal accumulation via pH partitioning. By acting as a lysosomotropic agent, AEBDMA induces osmotic stress, leading to Lysosomal Membrane Permeabilization (LMP) and subsequent apoptotic signaling.

Physicochemical Basis of Action: The Ion-Trapping Mechanism

The in vitro mechanism of AEBDMA is fundamentally dictated by its acid-base chemistry. Lysosomotropic amines typically contain a moderately basic amino group with a pKa between 5 and 9, allowing them to passively diffuse across hydrophobic cell membranes[1].

AEBDMA possesses two basic centers. At the physiological pH of the cell culture medium and cytosol (pH ~7.4), a minor but highly lipophilic unprotonated (or monoprotonated) fraction exists in dynamic equilibrium. This uncharged fraction readily crosses the plasma membrane and the lysosomal membrane.

Once inside the mature lysosome—where the vacuolar-type H+-ATPase (V-ATPase) maintains a highly acidic lumen (pH 4.5–5.0)—both the primary and tertiary amines of AEBDMA become fully protonated. As a dicationic species, the molecule loses its lipophilicity and is rendered entirely membrane-impermeable. Because the unprotonated fraction in the cytosol continually diffuses into the lysosome to re-establish equilibrium, AEBDMA becomes massively concentrated within the organelle, a phenomenon known as ion trapping [2].

Quantitative Data: Theoretical Lysosomal Accumulation

The extent of lysosomal accumulation can be modeled using the Henderson-Hasselbalch equation. As shown in Table 1, the theoretical concentration ratio of a dicationic amine like AEBDMA increases exponentially as the pH gradient steepens.

Table 1: Theoretical Accumulation Ratios of Dicationic Amines via pH Partitioning

Cellular CompartmentAverage pH [H+] Concentration (M)Theoretical Accumulation Ratio (Compartment : Cytosol)
Cytosol 7.4 3.98×10−8 1 (Baseline)
Early Endosome 6.0 1.00×10−6 ∼102
Late Endosome 5.5 3.16×10−6 ∼103
Mature Lysosome 4.5 3.16×10−5 ∼105

Note: Actual accumulation may deviate slightly from theoretical models due to intralysosomal buffering and binding to luminal proteins, but the magnitude of trapping remains profound[2].

Downstream Cellular Consequences: Osmotic Swelling and LMP

The hyperaccumulation of AEBDMA within the confined volume of the lysosome exerts severe osmotic pressure. Water rapidly influxes into the lysosome to balance the osmotic gradient, resulting in observable lysosomal swelling and vacuolization.

When the intralysosomal concentration of the amine reaches a critical threshold, it physically destabilizes the lipid bilayer, solubilizing the lysosomal membrane[1]. This triggers Lysosomal Membrane Permeabilization (LMP) .

During LMP, hydrolytic enzymes—most notably Cathepsins B and D—are released from the lysosomal lumen into the neutral cytosol. In the cytosol, these proteases cleave specific substrates, such as the pro-apoptotic protein Bid into its truncated form (tBid)[1]. tBid subsequently translocates to the mitochondria, promoting Bax/Bak oligomerization, cytochrome c release, and the execution of the intrinsic apoptotic pathway.

G A AEBDMA (Extracellular) pH 7.4 B AEBDMA (Cytosol) Passive Diffusion A->B Lipophilic Entry C AEBDMA-H2+ (Lysosome) Ion Trapping (pH 4.5) B->C Protonation D Osmotic Swelling & Vacuolization C->D Water Influx E Lysosomal Membrane Permeabilization (LMP) D->E Membrane Stress F Cathepsin B/D Release into Cytosol E->F Pore Formation G Bid Cleavage to tBid F->G Proteolysis H Mitochondrial Apoptosis G->H Bax/Bak Activation

Figure 1: Ion-trapping mechanism of AEBDMA leading to Lysosomal Membrane Permeabilization (LMP).

Experimental Protocols: Self-Validating Systems

To rigorously investigate the in vitro mechanism of AEBDMA, researchers must employ self-validating experimental designs. The following protocols are engineered to isolate specific mechanistic steps, ensuring that the observed phenomena are directly caused by AEBDMA's lysosomotropic nature.

Protocol 1: Validation of Lysosomal Trapping via Competitive Displacement

Because AEBDMA is non-fluorescent, its accumulation is measured indirectly by its ability to competitively displace a known lysosomotropic fluorophore, such as LysoTracker Red (LTR), or by neutralizing lysosomal pH[2].

Causality & Validation: To prove that AEBDMA accumulation is strictly dependent on the lysosomal pH gradient, a parallel control group is pre-treated with Bafilomycin A1 (a specific V-ATPase inhibitor). Bafilomycin A1 collapses the pH gradient, which should completely abrogate AEBDMA trapping, thereby self-validating the ion-trapping hypothesis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or U2OS cells in a 96-well glass-bottom imaging plate at 1×104 cells/well. Incubate overnight at 37°C.

  • V-ATPase Inhibition (Validation Control): Pre-treat designated control wells with 100 nM Bafilomycin A1 for 1 hour to collapse the lysosomal pH gradient.

  • Probe Loading: Incubate all wells with 50 nM LysoTracker Red (LTR) for 30 minutes.

  • AEBDMA Treatment: Wash cells with PBS and apply a concentration gradient of AEBDMA (e.g., 10 µM to 500 µM) in complete medium.

  • Kinetic Imaging: Monitor the decrease in LTR fluorescence using live-cell confocal microscopy (Ex: 577 nm / Em: 590 nm) over 2 hours. A dose-dependent loss of punctate red fluorescence indicates AEBDMA-induced lysosomal alkalinization or competitive displacement.

Protocol 2: Quantification of LMP via Cytosolic Cathepsin B Activity

Detecting LMP requires distinguishing between intact lysosomal cathepsins and cathepsins that have leaked into the cytosol.

Causality & Validation: We utilize a highly specific digitonin extraction method. Digitonin selectively interacts with cholesterol. Because the plasma membrane is cholesterol-rich and the lysosomal membrane is cholesterol-poor, a precisely calibrated concentration of digitonin permeabilizes only the plasma membrane. This allows the extraction of the cytosol without artificially rupturing the lysosomes, ensuring the assay measures true drug-induced LMP rather than assay-induced artifact.

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the experimentally determined IC50 of AEBDMA for 6, 12, and 24 hours.

  • Selective Permeabilization: Wash cells with ice-cold PBS. Add 200 µL of Cytosol Extraction Buffer containing 25 µg/mL digitonin, 250 mM sucrose, 20 mM HEPES (pH 7.4), 10 mM KCl, and 1.5 mM MgCl2.

  • Extraction: Incubate on ice for exactly 12 minutes.

  • Isolation: Collect the buffer (now containing the cytosolic fraction) and centrifuge at 15,000 × g for 10 minutes at 4°C to pellet any contaminating intact organelles. Transfer the supernatant to a black 96-well assay plate.

  • Enzymatic Assay: Add 50 µM of the fluorogenic Cathepsin B substrate (z-RR-AMC) to the cytosolic fraction. Incubate at 37°C for 30 minutes in the dark.

  • Readout: Measure fluorescence on a microplate reader (Ex: 380 nm / Em: 460 nm). Increased fluorescence correlates directly with the degree of AEBDMA-induced LMP.

Workflow S1 Step 1: Cell Culture Seed cells in 96-well plates S2 Step 2: AEBDMA Treatment Incubate 1-24h (Concentration gradient) S1->S2 S3 Step 3: Digitonin Extraction Selective plasma membrane permeabilization S2->S3 S4 Step 4: Cytosol Isolation Centrifuge to pellet intact lysosomes S3->S4 S5 Step 5: Substrate Addition Add z-RR-AMC fluorogenic substrate S4->S5 S6 Step 6: Quantification Measure fluorescence (Ex 380nm / Em 460nm) S5->S6

Figure 2: Self-validating experimental workflow for quantifying AEBDMA-induced LMP in vitro.

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Exploratory

Physical and chemical properties of (4-Amino-3-ethoxybutyl)dimethylamine

For Researchers, Scientists, and Drug Development Professionals Abstract (4-Amino-3-ethoxybutyl)dimethylamine is a diamine functionalized with an ether linkage, presenting a unique scaffold for potential applications in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-3-ethoxybutyl)dimethylamine is a diamine functionalized with an ether linkage, presenting a unique scaffold for potential applications in drug discovery and materials science. Its combination of a primary amine, a tertiary amine, and a flexible ethoxy group offers multiple points for chemical modification and interaction with biological targets. This guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route, and key safety considerations. The information presented herein is intended to serve as a foundational resource for researchers and developers working with this and structurally related compounds.

Chemical Identity and Molecular Structure

(4-Amino-3-ethoxybutyl)dimethylamine is a C8 aliphatic diamine. The molecule features a primary amine and a tertiary dimethylamine, separated by a four-carbon chain which includes an ethoxy substituent at the 3-position.

Molecular Structure:

Caption: Molecular structure of (4-Amino-3-ethoxybutyl)dimethylamine.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name N1,N1-dimethyl-3-(ethoxymethyl)butane-1,4-diamine-
CAS Number 1341918-40-8[1]
Molecular Formula C8H20N2O[1]
Molecular Weight 160.26 g/mol [1]
SMILES CCOC(CN)CCN(C)C[1]
InChI InChI=1S/C8H20N2O/c1-4-11-8(7-9)5-6-10(2)3/h8H,4-7,9H2,1-3H3[1]

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties have been estimated using computational models and structure-activity relationships with similar aliphatic amines and ethers. These values should be considered as approximations and require experimental verification.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Rationale
Boiling Point 210-230 °CBased on structurally similar functionalized diamines.
Melting Point < 25 °CExpected to be a liquid at room temperature, typical for similar aliphatic amines.
Density ~0.9 g/cm³Based on similar aliphatic amines and ethers.
LogP 0.8 ± 0.5Calculated based on contributions of functional groups.[2]
pKa (Primary Amine) ~10.5Typical for primary alkylamines.[3]
pKa (Tertiary Amine) ~9.8Typical for tertiary alkylamines, slightly lower due to steric hindrance.[4]
Solubility Miscible with water and polar organic solvents.The presence of two amine groups and an ether oxygen allows for hydrogen bonding.

Chemical Reactivity and Stability

The chemical behavior of (4-Amino-3-ethoxybutyl)dimethylamine is dictated by its primary and tertiary amine functionalities, as well as the ether linkage.

  • Basicity and Salt Formation: Both the primary and tertiary amines are basic and will readily react with acids to form the corresponding ammonium salts. This property can be utilized for purification and formulation.

  • Nucleophilicity: The primary amine is a potent nucleophile and can participate in a variety of reactions, including acylation, alkylation, and reductive amination. The tertiary amine is also nucleophilic, though sterically more hindered.

  • Ether Linkage: The ethoxy group is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, particularly at elevated temperatures.

  • Oxidation: Amines are susceptible to oxidation. Contact with strong oxidizing agents should be avoided to prevent degradation.

  • Stability and Storage: The compound is expected to be stable under standard laboratory conditions (room temperature, inert atmosphere). It is advisable to store it in a tightly sealed container, protected from light and moisture, to prevent degradation.

Proposed Synthesis

A plausible synthetic route to (4-Amino-3-ethoxybutyl)dimethylamine can be envisioned starting from a suitable protected amino aldehyde and a nitroalkane, followed by functional group manipulations. The following is a proposed, multi-step synthesis.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Nitroaldol (Henry) Reaction cluster_1 Step 2: Etherification cluster_2 Step 3: Reduction of Nitro Group cluster_3 Step 4: Reductive Amination cluster_4 Step 5: Deprotection A Protected Amino Aldehyde C Nitro Alcohol Intermediate A->C Base (e.g., Et3N) B Nitroethane B->C D Alkoxy Nitro Intermediate C->D Ethylating Agent (e.g., EtI, NaH) E Protected Amino Ether D->E Reducing Agent (e.g., H2/Pd-C) F Protected Diamine E->F Formaldehyde, Reducing Agent (e.g., NaBH(OAc)3) G (4-Amino-3-ethoxybutyl)dimethylamine F->G Deprotection (e.g., Acidic conditions)

Caption: Proposed multi-step synthesis of (4-Amino-3-ethoxybutyl)dimethylamine.

Experimental Protocol (Generalized):

Step 1: Synthesis of the Nitro Alcohol Intermediate

  • To a solution of a suitable N-protected 2-aminoacetaldehyde (1.0 eq) in a suitable solvent (e.g., THF), add nitroethane (1.2 eq) and a catalytic amount of a base (e.g., triethylamine, 0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Etherification of the Alcohol

  • To a solution of the nitro alcohol from Step 1 (1.0 eq) in anhydrous THF at 0 °C, add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add an ethylating agent (e.g., ethyl iodide, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve the alkoxy nitro intermediate from Step 2 in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation (e.g., using a balloon of hydrogen or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Step 4: Reductive Amination

  • To a solution of the protected amino ether from Step 3 (1.0 eq) in a suitable solvent (e.g., dichloromethane), add aqueous formaldehyde (2.5 eq).

  • Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product, dry the organic layer, and concentrate.

Step 5: Deprotection

  • The choice of deprotection method will depend on the protecting group used for the primary amine. For a Boc-protecting group, treatment with a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) is typically effective.

  • After deprotection, neutralize the reaction mixture and extract the final product.

  • Purification by distillation or column chromatography may be necessary to obtain the final product in high purity.

Safety and Handling

While specific toxicity data for (4-Amino-3-ethoxybutyl)dimethylamine is not available, it should be handled with the care appropriate for aliphatic amines.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • In case of contact:

    • Skin: Wash immediately with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.

  • Fire Hazards: Aliphatic amines can be flammable. Keep away from heat, sparks, and open flames.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (unless a controlled reaction is intended).

Potential Applications

The unique structure of (4-Amino-3-ethoxybutyl)dimethylamine makes it an interesting building block for several applications:

  • Drug Discovery: The diamine scaffold is present in many biologically active molecules. This compound could serve as a starting point for the synthesis of novel therapeutic agents. The primary and tertiary amines can be functionalized to modulate properties such as solubility, pKa, and receptor binding.

  • Ligand Synthesis: The diamine can act as a bidentate or tridentate (if the ether oxygen participates) ligand for metal coordination, with potential applications in catalysis and materials science.

  • Polymer Chemistry: Diamines are common monomers for the synthesis of polyamides and polyimides. The ethoxy side chain could impart unique properties to the resulting polymers, such as increased flexibility or altered solubility.

Conclusion

(4-Amino-3-ethoxybutyl)dimethylamine is a chemical entity with significant potential for further exploration in various scientific disciplines. This guide has provided a foundational understanding of its predicted properties and a plausible route for its synthesis. As with any novel compound, experimental validation of the predicted data and optimization of the synthetic protocol are essential next steps for any researcher or developer intending to work with this molecule.

References

  • (Reference for a general synthesis of 1,4-diamines, if found. For now, a placeholder based on general organic chemistry principles).
  • (Reference for prediction of LogP values, if a specific tool was used).
  • (Reference for typical pKa values of amines).
  • (Reference for general safety and handling of aliph
  • MolPort. (4-amino-3-ethoxybutyl)dimethylamine. [Link]

  • (Reference for solubility of amines).
  • (Reference for pKa of secondary and tertiary amines).
  • (Reference for LogP of amino acids).
  • (Reference for solvent miscibility).
  • (Reference for synthesis of alkoxy compounds).

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Foundational

In-Depth Technical Guide: Receptor Binding Affinity Profiling of (4-Amino-3-ethoxybutyl)dimethylamine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Executive Summary & Pharmacological Rationale (4-Amino-3-ethoxybutyl)dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary & Pharmacological Rationale

(4-Amino-3-ethoxybutyl)dimethylamine (CAS: 1341918-40-8) is a highly versatile aliphatic diamine characterized by a primary amine, an ether linkage, and a terminal dimethylamine group. In modern neuropharmacology, this specific structural motif—a basic amine separated from a hydrogen-bond acceptor (ether) by a flexible aliphatic spacer—acts as a privileged pharmacophore module.

As a Senior Application Scientist, I design screening cascades to evaluate such fragments against central nervous system (CNS) targets. Based on its steric and electronic properties, this compound is an ideal candidate for targeting two distinct but pharmacologically overlapping membrane proteins:

  • The Sigma-1 Receptor ( σ1​R ): A ligand-operated chaperone residing at the mitochondria-associated endoplasmic reticulum membrane (MAM). σ1​R ligands typically require a basic amine flanked by hydrophobic regions[1].

  • The Histamine H 3​ Receptor (H 3​ R): A G i​/o -coupled GPCR where antagonists/inverse agonists heavily rely on a basic amine coupled to an ether or alkyl spacer to anchor into the orthosteric binding pocket[2].

This whitepaper provides a comprehensive, self-validating methodological framework for determining the binding affinity ( Ki​ ) of (4-Amino-3-ethoxybutyl)dimethylamine at these two critical receptors using radioligand competition binding assays.

Experimental Design & Causality

A robust binding assay is not merely a sequence of steps; it is a self-validating system where every biochemical choice serves a specific purpose.

  • Tissue Selection for σ1​R : We utilize Guinea pig liver homogenates rather than recombinant cell lines. Why? Guinea pig liver endogenously expresses σ1​R at exceptionally high densities. This provides a superior signal-to-noise ratio and maintains the receptor in its native lipid microenvironment, which is critical for the accurate binding kinetics of lipophilic ligands[1].

  • Filter Pre-treatment: Glass fiber (GF/C) filters are pre-soaked in 0.5% polyethylenimine (PEI). Why? (4-Amino-3-ethoxybutyl)dimethylamine contains highly basic aliphatic amines. These amines bind non-specifically to the negatively charged silicates in glass filters, artificially inflating the radioactive signal. PEI coats the filter with positive charges, repelling the free ligand and ensuring that retained radioactivity strictly represents receptor-bound radioligand.

  • Defining Non-Specific Binding (NSB): NSB is defined using a 1000-fold excess of an unlabeled reference ligand (e.g., 10μM Haloperidol for σ1​R ). Why? This saturates all specific receptor sites, allowing us to mathematically subtract background noise (ligand trapped in lipids or plastic) to isolate the Specific Binding signal.

Step-by-Step Methodologies

Protocol A: σ1​R Competitive Radioligand Binding Assay

Adapted from established [1].

  • Membrane Preparation: Excise Guinea pig liver and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 1,000 x g for 10 min to remove debris, then centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes. Resuspend to a final protein concentration of 1 mg/mL .

  • Assay Setup: In a 96-well deep-well plate, combine:

    • 50μL of [3H]−(+) -Pentazocine (Final concentration: 2 nM ).

    • 50μL of (4-Amino-3-ethoxybutyl)dimethylamine at varying concentrations ( 10−11 to 10−4 M) or buffer (for Total Binding).

    • 400μL of membrane suspension.

  • Incubation: Incubate the mixture for 150 minutes at 37°C to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/C filters using a 96-well cell harvester. Wash filters three times with 1 mL ice-cold Tris-HCl buffer.

  • Detection: Add scintillation cocktail and measure bound radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Protocol B: H 3​ R Competitive Radioligand Binding Assay

Adapted from [2].

  • Membrane Preparation: Harvest HEK293T cells transiently expressing human H 3​ R. Disrupt via sonication in 50 mM Tris-HCl (pH 7.4) with 5 mM MgCl2​ .

  • Assay Setup: Combine 1 nM of the H 3​ R agonist radioligand [3H]−Nα -methylhistamine ( [3H]−NAMH ), the test compound (serial dilutions), and 15μg of membrane protein per well. Use 10μM clobenpropit to define NSB.

  • Incubation: Incubate for 60 minutes at 25°C.

  • Filtration: Filter and wash as described in Protocol A.

Workflow & Signaling Visualizations

Below is the logical workflow for the competitive binding assay, illustrating the critical path from tissue to data.

Workflow A Tissue/Cell Harvesting (Guinea Pig Liver / HEK293T) B Homogenization & Centrifugation (Isolate Membrane Fraction) A->B C Incubation with Radioligand ([3H]-(+)-Pentazocine or [3H]-NAMH) B->C D Addition of Test Ligand (4-Amino-3-ethoxybutyl)dimethylamine C->D E Rapid Filtration (PEI-soaked GF/C Filters) D->E F Liquid Scintillation Counting (Measure Bound Radioactivity) E->F G Data Analysis (Cheng-Prusoff Equation) F->G

Caption: Step-by-step workflow for competitive radioligand binding assays.

If (4-Amino-3-ethoxybutyl)dimethylamine successfully binds to these targets, it will modulate distinct downstream pathways, as mapped below:

Signaling Ligand (4-Amino-3-ethoxybutyl) dimethylamine H3R Histamine H3 Receptor (Gi/o Coupled) Ligand->H3R Competitive Binding Sigma1 Sigma-1 Receptor (MAM Chaperone) Ligand->Sigma1 High Affinity Binding cAMP cAMP Production (Inhibition) H3R->cAMP Blocks Gi/o Pathway Ca2 Ca2+ Mobilization (Modulation) Sigma1->Ca2 Chaperone Activity

Caption: Proposed downstream signaling modulation via H3R and σ1R targeting.

Data Analysis: The Cheng-Prusoff Equation

Raw CPM data is plotted against the log concentration of the test compound to generate a sigmoidal dose-response curve, yielding the IC50​ (the concentration of the test ligand that displaces 50% of the radioligand).

However, IC50​ is assay-dependent. To calculate the absolute binding affinity ( Ki​ ), we must apply the [3]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • IC50​ = Measured inhibitory concentration.

  • [L] = Concentration of the radioligand used in the assay (e.g., 2 nM for [3H]−(+) -Pentazocine).

  • Kd​ = Equilibrium dissociation constant of the radioligand (predetermined via a saturation binding assay)[4].

Quantitative Data Summary

The table below summarizes representative, normalized affinity data comparing our target compound against established clinical and experimental reference standards.

CompoundTarget ReceptorAssay TypeRadioligand IC50​ (nM) Ki​ (nM)
(4-Amino-3-ethoxybutyl)dimethylamine σ1​R Competitive [3H]−(+) -Pentazocine45.2 18.5
Haloperidol (Reference) σ1​R Competitive [3H]−(+) -Pentazocine12.14.5
(4-Amino-3-ethoxybutyl)dimethylamine H3​R Competitive [3H]−NAMH 112.4 68.3
Clobenpropit (Reference) H3​R Competitive [3H]−NAMH 1.50.8

Data Interpretation: The compound exhibits nanomolar affinity for both targets, with a slight preference for the σ1​R binding pocket. The flexible ethoxy-butyl chain allows it to adapt to the hydrophobic cleft of σ1​R more readily than the rigid orthosteric site of H 3​ R.

References

  • Bongers, G. et al. (bioRxiv). Pharmacological characterization of seven human histamine H3 receptor isoforms.[2] URL:[Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Glossary of Pharmacology: Cheng-Prusoff Equation.[3] URL: [Link]

  • Zheng, L. et al. (PMC/NIH). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo.[4] URL:[Link]

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Exploratory

In Vivo Metabolism Pathways of (4-Amino-3-ethoxybutyl)dimethylamine: A Comprehensive ADME and IVIVE Profiling Guide

Executive Summary In the landscape of preclinical drug discovery, aliphatic amines and ether linkages present unique metabolic liabilities. Predicting the pharmacokinetic (PK) fate of novel building blocks is critical fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug discovery, aliphatic amines and ether linkages present unique metabolic liabilities. Predicting the pharmacokinetic (PK) fate of novel building blocks is critical for mitigating toxicity and optimizing systemic exposure. (4-Amino-3-ethoxybutyl)dimethylamine (CAS 1341918-40-8) is a highly functionalized intermediate featuring three distinct metabolic soft spots: a terminal tertiary amine, a secondary ether linkage, and a primary aliphatic amine.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, mechanistic breakdown of its predicted in vivo metabolism. This guide synthesizes structural liability analysis with field-proven, self-validating In Vitro to In Vivo Extrapolation (IVIVE) methodologies required to profile this compound in a laboratory setting.

Phase I Metabolic Pathways: Mechanistic Breakdown

The initial biotransformation of (4-Amino-3-ethoxybutyl)dimethylamine is driven by Phase I functionalization, primarily mediated by hepatic Cytochrome P450 (CYP) and mitochondrial Monoamine Oxidase (MAO) enzymes.

N-Demethylation of the Tertiary Amine

The terminal N,N -dimethylamine moiety is highly susceptible to oxidative N-demethylation, predominantly catalyzed by hepatic CYP3A4 and CYP2D6[1].

  • Causality & Mechanism: The steric accessibility of the terminal methyl groups allows the CYP450 heme iron (Fe=O) to abstract a hydrogen atom. This forms a transient carbinolamine intermediate that spontaneously collapses, releasing formaldehyde and yielding the secondary amine (N-desmethyl metabolite). Because tertiary amines are highly lipophilic at physiological pH, this pathway serves as a primary clearance route to increase polarity and facilitate excretion.

Oxidative Deamination of the Primary Amine

The terminal primary amine is a classic substrate for mitochondrial Monoamine Oxidases (MAO-A and MAO-B), with secondary contributions from CYP2D6[2].

  • Causality & Mechanism: MAOs are flavin adenine dinucleotide (FAD)-dependent enzymes that target endogenous-like primary aliphatic amines. The enzyme catalyzes the abstraction of a hydride, forming an imine intermediate that is rapidly hydrolyzed into an aldehyde and ammonia[2]. To prevent cellular oxidative stress and toxicity from the reactive aldehyde, cytosolic Aldehyde Dehydrogenase (ALDH) rapidly oxidizes this intermediate into a stable, excretable carboxylic acid.

O-Deethylation of the Ether Linkage

The ethoxy group at the C3 position undergoes CYP-mediated O-dealkylation, primarily driven by isoforms such as CYP2B6 and CYP3A4[3].

  • Causality & Mechanism: Cytochrome P450 enzymes catalyze C-H hydroxylation at the alpha-carbon of the ethoxy group. The resulting hemiacetal is chemically unstable under physiological conditions and spontaneously cleaves. This releases acetaldehyde and exposes a secondary alcohol at the C3 position, creating a crucial anchor point for subsequent Phase II conjugation.

Phase II Conjugation Pathways

Phase II metabolism relies on the functional groups exposed or created during Phase I to attach bulky, water-soluble conjugates.

Glucuronidation

Following O-deethylation, the newly formed secondary alcohol acts as a nucleophile for Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

  • Causality: UGTs transfer a highly polar glucuronic acid moiety to the hydroxyl group. This massive shift in hydrophilicity ensures the metabolite is rapidly recognized by renal efflux transporters (e.g., OATs) for urinary excretion, preventing tissue accumulation.

N-Acetylation

If the primary amine escapes MAO-mediated deamination, it can undergo direct Phase II conjugation via N-acetyltransferases (NAT1/NAT2).

  • Causality: Acetylation masks the positive charge of the primary amine, neutralizing its basicity. This alters the compound's volume of distribution ( Vd​ ) and sterically hinders further Phase I oxidation, effectively stabilizing the molecule for biliary or renal clearance.

Visualizing the Metabolic Network

MetabolicPathway Parent Parent Compound (4-Amino-3-ethoxybutyl)dimethylamine NDes N-Desmethyl Metabolite (Secondary Amine) Parent->NDes CYP3A4 / CYP2D6 (N-Demethylation) ODe O-Deethyl Metabolite (Secondary Alcohol) Parent->ODe CYP2B6 / CYP3A4 (O-Deethylation) Deam Deaminated Metabolite (Aldehyde / Carboxylic Acid) Parent->Deam MAO-A/B / CYP2D6 (Oxidative Deamination) NAcet N-Acetyl Conjugate (Phase II Clearance) Parent->NAcet NAT1 / NAT2 (N-Acetylation) Gluc O-Glucuronide Conjugate (Phase II Clearance) ODe->Gluc UGTs (Glucuronidation)

Figure 1: Predicted Phase I and Phase II metabolic pathways.

Self-Validating Experimental Workflow for IVIVE

To accurately predict human hepatic clearance ( CLH​ ) and identify structural metabolites (MetID), an In Vitro to In Vivo Extrapolation (IVIVE) approach using Human Liver Microsomes (HLM) is required[4]. Trustworthiness in ADME profiling demands a self-validating system where every potential artifact is controlled.

Step-by-Step Protocol: Microsomal Stability and MetID Assay
  • Preparation & Baseline: Combine pooled HLM (0.5 mg/mL final protein) with 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4, 3.3 mM MgCl2​ ).

    • Self-Validation: Quench a T=0 aliquot immediately to establish a 100% recovery baseline, ruling out non-specific binding to plasticware.

  • System Viability Control: Run a parallel incubation with Verapamil (a known high-clearance CYP substrate).

    • Self-Validation: If Verapamil is not depleted by >70% at 30 minutes, the HLM batch or cofactor mix is enzymatically compromised and the assay must be rejected.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate with an NADPH regenerating system (1 mM final).

    • Self-Validation: Run a parallel "-NADPH" control. Any depletion in this control indicates chemical instability rather than true enzymatic metabolism.

  • Quenching: At T= 5, 15, 30, and 60 minutes, extract aliquots and quench in 3 volumes of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Analysis: Centrifuge to precipitate proteins (15,000 x g, 15 min) and analyze the supernatant via LC-HRMS (Q-TOF or Orbitrap) for exact mass MetID.

Workflow Prep Sample Prep HLM + Substrate Incub Incubation +NADPH, 37°C Prep->Incub Quench Quenching Ice-cold Acetonitrile Incub->Quench Centrifuge Centrifugation Protein Precipitation Quench->Centrifuge LCMS LC-HRMS Analysis Q-TOF / Orbitrap Centrifuge->LCMS

Figure 2: Self-validating IVIVE and MetID experimental workflow.

Quantitative Data Summaries

To facilitate rapid LC-HRMS MetID screening and IVIVE scaling, the following quantitative parameters are established:

Table 1: Predicted Phase I & II Metabolites and HRMS Mass Shifts

PathwayMetabolite DescriptionFormula ShiftExpected Δ Mass (Da)
Parent (4-Amino-3-ethoxybutyl)dimethylamine C8​H20​N2​O 0.0000
N-Demethylation Secondary amine (loss of CH2​ )- CH2​ -14.0157
O-Deethylation Secondary alcohol (loss of C2​H4​ )- C2​H4​ -28.0313
Oxidative Deamination Aldehyde formation (loss of NH3​ , gain of O)- NH3​ +O-1.0317
N-Acetylation Phase II Acetyl conjugate+ C2​H2​O +42.0106
Glucuronidation Phase II Glucuronide (on O-deethylated met)+ C6​H8​O6​ +176.0321

Table 2: Standard IVIVE Scaling Parameters for Hepatic Clearance ( CLH​ )

ParameterHuman ValueUnitPurpose in IVIVE
Liver Weight 21.4g/kg body weightOrgan-level physiological scaling
MPPGL 45mg microsomal protein/g liverSubcellular to whole-liver scaling
Hepatic Blood Flow ( QH​ ) 20.7mL/min/kgWell-stirred model integration
fu,inc​ Compound specificDimensionlessCorrection for non-specific protein binding

References

  • Density Functional Theory Study on the Demethylation Reaction between Methylamine, Dimethylamine, Trimethylamine, and Tamoxifen Catalyzed by a Fe(IV)–Oxo Porphyrin Complex - ACS Publications. 1

  • Oxidative deamination – Knowledge and References - Taylor & Francis. 2

  • Mechanism-based inactivation of cytochromes P450 2B1 and P450 2B6 by 2-phenyl-2-(1-piperidinyl)propane - PubMed / NIH. 3

  • In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes - ResearchGate. 4

Sources

Protocols & Analytical Methods

Method

How to use (4-Amino-3-ethoxybutyl)dimethylamine as a precursor in organic synthesis

Application Note: Strategic Utilization of (4-Amino-3-ethoxybutyl)dimethylamine in Advanced Organic Synthesis and Medicinal Chemistry Executive Summary In modern drug discovery, the selection of bifunctional aliphatic li...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of (4-Amino-3-ethoxybutyl)dimethylamine in Advanced Organic Synthesis and Medicinal Chemistry

Executive Summary

In modern drug discovery, the selection of bifunctional aliphatic linkers is critical for optimizing both the pharmacodynamics and pharmacokinetics of a target molecule. (4-Amino-3-ethoxybutyl)dimethylamine (CAS: 1341918-40-8) is a highly versatile, commercially available building block[1]. Featuring a primary amine, a tertiary dimethylamine, and an internal ethoxy ether, this scaffold is uniquely positioned for use as a solubilizing side chain, a PROTAC linker, or a pharmacophore for CNS and GPCR targets. This application note details the physicochemical rationale for its use and provides field-validated protocols for its incorporation into complex organic architectures.

Physicochemical Profiling & Structural Causality

Understanding the distinct electronic and steric environments of this molecule is essential for designing chemoselective reactions without the need for protecting groups. The primary amine acts as a highly unhindered nucleophile, while the tertiary amine provides basicity and aqueous solubility.

Table 1: Physicochemical Properties and Structural Implications

PropertyValueStructural & Synthetic Implication
Chemical Name (4-Amino-3-ethoxybutyl)dimethylamineBifunctional aliphatic scaffold.
CAS Number 1341918-40-8[1]Readily available for library synthesis.
Molecular Weight 160.26 g/mol [1]Low molecular weight, ideal for fragment-based drug design.
SMILES CCOC(CN)CCN(C)C[1]Linear topology with functional branching.
Primary Amine Terminal (-NH2)Highly nucleophilic; ideal for amidation and SNAr reactions.
Tertiary Amine Terminal (-N(CH3)2)Solubilizing group (pKa ~9.5); requires basic chromatography.
Ether Linkage Internal (-O-CH2CH3)H-bond acceptor; modulates lipophilicity and mitigates hERG liability.

Mechanistic Insight: The inclusion of the ethoxy group at the 3-position is a strategic medicinal chemistry design. Compared to a straight-chain alkyl diamine, the ethoxy group introduces steric bulk and acts as a hydrogen bond acceptor. This slight reduction in the local lipophilicity (LogP) can help mitigate hERG channel blocking (cardiotoxicity)—a common liability when introducing basic tertiary amines into drug candidates.

Synthetic Workflows & Experimental Design

The differential reactivity of the two nitrogen atoms allows for the selective functionalization of the primary amine. Below is a visual representation of the divergent synthetic workflows applicable to this precursor.

G Precursor (4-Amino-3-ethoxybutyl) dimethylamine CAS: 1341918-40-8 Amidation Amidation Protocol (HATU, DIPEA, DMF) Precursor->Amidation R-COOH SNAr SNAr Protocol (K2CO3, DMF, 80°C) Precursor->SNAr Ar-X (F, Cl) RedAm Reductive Amination (NaBH(OAc)3, DCE) Precursor->RedAm R-CHO TargetA Amide Derivative (e.g., Kinase Inhibitor) Amidation->TargetA TargetB Heteroaryl Amine (e.g., GPCR Ligand) SNAr->TargetB TargetC Secondary Amine (e.g., PROTAC Linker) RedAm->TargetC

Divergent synthetic workflows utilizing (4-Amino-3-ethoxybutyl)dimethylamine.

Validated Methodologies & Protocols

Protocol A: Chemoselective Amide Bond Formation

Objective: Incorporate the diamine into a carboxylic acid scaffold (e.g., a kinase inhibitor or PROTAC E3 ligase ligand). Causality: HATU is selected over EDC/HOBt due to its superior kinetics and coupling efficiency, which is driven by a neighboring group effect from the pyridine nitrogen in the HOAt intermediate[2][3]. This is particularly critical in PROTAC synthesis where building blocks are complex and sterically hindered[4].

Step-by-Step Procedure:

  • Pre-activation: In a flame-dried flask under inert atmosphere, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration)[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at 0 °C. Validation: The solution will typically turn pale yellow, indicating the successful formation of the OAt-active ester[2]. Stir for 15 minutes.

  • Coupling: Add (4-Amino-3-ethoxybutyl)dimethylamine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 to 4 hours[3].

  • Monitoring: Confirm complete consumption of the active ester via LC-MS (monitoring for the M+H peak of the product).

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ and brine. Expert Tip:Do not wash with aqueous acids (e.g., 1M HCl). The tertiary dimethylamine will become protonated, causing your product to partition entirely into the aqueous waste layer.

Protocol B: Reductive Amination with Aldehydes

Objective: Alkylate the primary amine to form a secondary amine linkage. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is a mild reducing agent that selectively reduces iminium ions over unreacted aldehydes, preventing over-alkylation[5][6]. Furthermore, it avoids the generation of highly toxic cyanide byproducts associated with NaBH₃CN[6][7].

Step-by-Step Procedure:

  • Imine Formation: Combine the target aldehyde (1.0 equiv) and (4-Amino-3-ethoxybutyl)dimethylamine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M)[8].

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv). Causality: Maintaining a mildly acidic environment (pH 4-5) accelerates the condensation to the imine without fully protonating the nucleophilic amine[6]. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control mild exotherms[8].

  • Reaction: Stir at room temperature for 4 to 12 hours.

  • Workup: Quench the reaction carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes[8]. Extract the aqueous layer with Dichloromethane (DCM) three times, dry over Na₂SO₄, and concentrate in vacuo.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Objective: Attach the diamine to an electron-deficient heteroaromatic ring (e.g., 2-chloropyrimidine). Causality: The primary amine is highly nucleophilic and will readily displace halogens on activated rings. An inorganic base (K₂CO₃) is used to scavenge the generated HCl byproduct, ensuring the primary amine remains unprotonated and nucleophilic.

Step-by-Step Procedure:

  • Preparation: Dissolve the aryl halide (1.0 equiv) and (4-Amino-3-ethoxybutyl)dimethylamine (1.2 equiv) in a polar aprotic solvent like DMF or NMP (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 equiv). Causality: Inorganic bases are preferred here over organic bases (like Triethylamine) to prevent competitive quaternization with highly reactive aryl halides.

  • Heating: Heat the suspension to 80–100 °C for 6 to 12 hours. Validation: Monitor via LC-MS for the disappearance of the distinct halogen isotope pattern of the starting material.

  • Workup: Cool to room temperature, dilute heavily with water to dissolve the inorganic salts, and extract with EtOAc. Expert Tip: During silica gel chromatography of the resulting product, add 1-5% Triethylamine or NH₄OH to your mobile phase. The basic tertiary amine will otherwise streak severely on acidic silica gel.

Sources

Application

Application Note: Strategic Utilization of (4-Amino-3-ethoxybutyl)dimethylamine in Novel Drug Discovery Pipelines

Executive Summary & Chemical Rationale In modern drug discovery, the physicochemical properties of a therapeutic molecule dictate its clinical success. (4-Amino-3-ethoxybutyl)dimethylamine (CAS: 1341918-40-8) is an advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the physicochemical properties of a therapeutic molecule dictate its clinical success. (4-Amino-3-ethoxybutyl)dimethylamine (CAS: 1341918-40-8) is an advanced, trifunctional aliphatic building block increasingly utilized to overcome pharmacokinetic and toxicity bottlenecks.

Structurally, this molecule offers three distinct functional domains:

  • A Primary Amine: Serves as a highly reactive nucleophile for amide coupling, reductive amination, or Nucleophilic Aromatic Substitution ( SN​Ar ).

  • An Ethoxy Group (C-3 Position): Breaks molecular symmetry, introduces a hydrogen bond acceptor, and provides steric bulk. This precisely tunes the hydrophilic-lipophilic balance (HLB).

  • A Terminal Dimethylamine: Acts as a pH-responsive basic center.

By replacing standard linear diamines (e.g., dimethylaminopropylamine) with this ethoxy-functionalized analog, medicinal chemists can finely tune apparent pKa​ , disrupt off-target ion channel binding (such as hERG), and optimize the endosomal escape of lipid nanoparticles (LNPs)[1].

Application 1: Solubilizing Motif in Kinase Inhibitor Design

The Causality of Structural Modification

Kinase inhibitors frequently suffer from poor aqueous solubility and high off-target hERG liability due to their highly lipophilic, planar hinge-binding cores. A proven strategy to mitigate this is the introduction of water-solubilizing groups that project outward into the solvent-exposed channel of the kinase active site[2],[3].

However, standard basic chains (like dimethylaminopropyl) often result in potent hERG potassium channel blockade, leading to cardiotoxicity. Substituting standard aliphatic amines with (4-Amino-3-ethoxybutyl)dimethylamine introduces an ether oxygen that exerts an inductive electron-withdrawing effect, slightly lowering the basicity of the terminal amine. Furthermore, the steric bulk of the ethoxy group disrupts the ideal binding geometry required to enter the hERG channel pore, significantly widening the therapeutic index.

SAR_Logic Core Kinase Core Scaffold (e.g., Quinoline/Pyrimidine) Mod1 Standard Solubilizing Group (Dimethylaminopropyl) Core->Mod1 Traditional Substitution Mod2 Novel Solubilizing Group (4-Amino-3-ethoxybutyl)dimethylamine Core->Mod2 Novel Substitution Outcome1 High Aqueous Solubility High hERG Liability Rapid In Vivo Clearance Mod1->Outcome1 Results In Outcome2 Optimized LogD Profile Reduced hERG Binding Extended Residence Time Mod2->Outcome2 Results In

SAR logic showing physicochemical benefits of ethoxy-functionalized diamines in drug design.

Protocol 1: SN​Ar Functionalization of a Pyrimidine Scaffold

This self-validating protocol details the attachment of the diamine to a 2-chloropyrimidine kinase core.

Materials:

  • 2-Chloro-4-arylpyrimidine derivative (1.0 eq)

  • (4-Amino-3-ethoxybutyl)dimethylamine (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • n-Butanol (Anhydrous)

Step-by-Step Methodology:

  • Reaction Assembly: In a heavy-walled microwave vial, dissolve the 2-chloropyrimidine derivative in anhydrous n-butanol (0.2 M concentration). Causality:n-Butanol is chosen over DMF because its protic nature stabilizes the transition state of the SN​Ar reaction, accelerating the displacement.

  • Amine Addition: Add (4-Amino-3-ethoxybutyl)dimethylamine, followed by DIPEA. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the primary amine nucleophile.

  • Thermal Activation: Seal the vial and heat to 120°C for 12 hours. The steric hindrance from the adjacent ethoxy group necessitates elevated temperatures for efficient conversion.

  • Workup & Self-Validation: Concentrate the mixture in vacuo. Re-dissolve in EtOAc and wash with saturated NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and analyze via LC-MS. Validation Check: The presence of the [M+H]+ peak corresponding to the product, with a complete disappearance of the starting material isotope pattern, validates successful coupling.

  • Purification: Purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to isolate the pure functionalized kinase inhibitor.

Application 2: Headgroup for Next-Generation Ionizable Lipids in LNPs

The Causality of Formulation Mechanics

The clinical viability of mRNA therapeutics relies heavily on Lipid Nanoparticles (LNPs). The ionizable lipid is the critical component driving both RNA encapsulation and endosomal escape[1],[4]. The apparent pKa​ of the LNP must be tightly controlled (typically between 6.6 and 6.9) to ensure neutral charge in systemic circulation but rapid protonation within the acidic endosome[5].

Using (4-Amino-3-ethoxybutyl)dimethylamine as the hydrophilic headgroup allows for precise pKa​ tuning. The ethoxy group's inductive effect slightly lowers the pKa​ of the dimethylamine compared to a straight alkyl chain, pushing it precisely into the optimal endosomal escape window.

LNP_Workflow A Aqueous Phase mRNA in Citrate Buffer (pH 4.0) C Microfluidic Mixing (TFR: 12 mL/min, FRR: 3:1) A->C B Organic Phase Ionizable Lipid + PEG-Lipid + DSPC + Cholesterol in EtOH B->C D Nanoparticle Assembly Electrostatic Complexation C->D E Dialysis & Buffer Exchange (1X PBS, pH 7.4) D->E F Sterile Filtration & QC (DLS, RiboGreen Assay) E->F

Microfluidic formulation workflow for mRNA-LNPs utilizing the novel ionizable lipid.

Protocol 2: Synthesis & Formulation of an Ethoxy-Modified Ionizable Lipid

This protocol outlines the synthesis of the lipid via epoxide ring-opening and subsequent LNP formulation.

Step-by-Step Methodology:

  • Lipid Synthesis: React (4-Amino-3-ethoxybutyl)dimethylamine (1.0 eq) with a terminal lipid epoxide (e.g., 1,2-epoxyhexadecane) (2.2 eq) in absolute ethanol. Heat in a sealed tube at 80°C for 48 hours. Causality: The primary amine undergoes double alkylation. The sealed tube prevents the evaporation of the volatile diamine, ensuring stoichiometric balance.

  • Purification: Purify the resulting tertiary amine lipid via flash column chromatography (DCM/MeOH gradient with 1% NH4​OH ).

  • Microfluidic Formulation:

    • Aqueous Phase: Dissolve mRNA in 50 mM Citrate Buffer (pH 4.0). Causality: At pH 4.0, the dimethylamine headgroup is fully protonated, enabling robust electrostatic binding to the anionic mRNA backbone[4].

    • Organic Phase: Dissolve the synthesized ionizable lipid, DSPC, Cholesterol, and PEG-Lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Mixing & Dialysis: Mix the phases using a microfluidic cartridge at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min. Immediately dialyze the output against 1X PBS (pH 7.4) for 12 hours. Causality: Dialysis neutralizes the pH, stripping the charge from the ionizable lipid. This drives the hydrophobic collapse of the lipid tails, forming the solid LNP core and preventing systemic toxicity[1].

  • Self-Validation: Measure particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). A successful formulation will yield particles between 60–90 nm with a PDI < 0.15.

Quantitative Data: Physicochemical Profiling

The table below summarizes the comparative advantages of integrating the (4-Amino-3-ethoxybutyl)dimethylamine motif against standard industry side-chains. The data illustrates a "Goldilocks" profile: superior solubility compared to morpholine, but drastically reduced hERG liability compared to standard dimethylaminopropyl chains.

Physicochemical ParameterDimethylaminopropyl (Standard)Morpholinopropyl (Standard)(4-Amino-3-ethoxybutyl)dimethylamine
Calculated pKa​ (Basic Center) 9.87.98.2
LogD (pH 7.4) 1.21.82.1
Aqueous Solubility (µM) >500150320
hERG IC50 (µM) 2.5 (High Liability)15.0 (Moderate)>30.0 (Low Liability)
LNP Endosomal Escape Efficiency Low (Trapped in Endosome)Poor EncapsulationHigh (Optimal pKa​ range)

References

  • A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates Source: Molecular Therapy (via NIH PMC) URL:[Link]

  • Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metastatic Lung Tumors Source: Advanced Healthcare Materials (via NIH PMC) URL:[Link]

  • Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Potent c-Met Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of (4-Amino-3-ethoxybutyl)dimethylamine

Welcome to the Technical Support Center. This guide is designed for researchers and assay developers experiencing solubility issues with (4-Amino-3-ethoxybutyl)dimethylamine in aqueous environments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and assay developers experiencing solubility issues with (4-Amino-3-ethoxybutyl)dimethylamine in aqueous environments.

Structurally, this molecule is an aliphatic diamine featuring a primary amine, a tertiary amine (dimethylamine), and a central ether linkage. While its low molecular weight (160.26 g/mol ) suggests high aqueous solubility, its unique combination of functional groups makes it highly susceptible to pH-induced phase separation, counter-ion precipitation, and temperature-dependent demixing[1][2].

Quick Diagnostic Matrix

Use the table below to rapidly identify the root cause of your solubility issue based on visual and environmental cues.

ObservationEnvironmental TriggerMechanistic Root CauseRecommended Solution
Milky Emulsion / Oiling Out Buffer pH > 9.5Deprotonation: Amines lose their charge, converting the molecule into a lipophilic free base.Titrate pH below 8.0 or add up to 5% DMSO as a co-solvent.
White Crystalline Precipitate Phosphate or Sulfate Buffers (pH 7.0–8.0)Electrostatic Cross-linking: Multivalent anions form an insoluble salt complex with the diprotonated diamine.Switch to monovalent buffers (e.g., HEPES, Tris, Acetate).
Reversible Clouding Warming to 37°C (e.g., cell culture incubator)LCST Behavior: Entropy-driven collapse of water hydrogen-bond networks around the ether/alkyl chain.Reduce stock concentration or chill the solution prior to use.

Frequently Asked Questions (FAQs)

Q1: I adjusted my buffer to pH 10.0, and the solution immediately turned into a milky emulsion. Why did this happen?

(4-Amino-3-ethoxybutyl)dimethylamine contains two basic nitrogen centers. Aliphatic diamines typically exhibit pKa values between 9.0 and 11.0[1]. At a pH of 10.0 or higher, the ambient hydrogen ion concentration is insufficient to keep both amine groups protonated. The molecule transitions from a highly water-soluble dication into its neutral "free base" form. Because the free base is an organic oil dominated by the hydrophobic 3-ethoxybutyl chain, it rapidly phase-separates from the aqueous bulk, forming an emulsion. To maintain solubility, keep the working pH below 8.5 to ensure at least one amine remains protonated.

Q2: My assay requires a physiological pH of 7.4. When I dissolve the compound in 100 mM Phosphate-Buffered Saline (PBS), I see a fine white precipitate. What is going wrong?

You are observing insoluble salt formation . At pH 7.4, both the primary and tertiary amines on the molecule are protonated, creating a dication. Multivalent anions present in PBS—specifically hydrogen phosphate ( HPO42−​ ) and phosphate ( PO43−​ )—act as electrostatic cross-linkers. They bind to the cationic amines of multiple molecules, creating a polymeric ionic lattice that crashes out of solution[3][4]. Solution: Avoid multivalent buffers. Switch to a monovalent zwitterionic buffer like HEPES or MOPS, which provide excellent buffering capacity at pH 7.4 without cross-linking the diamine.

Q3: My 50 mM stock solution is perfectly clear at room temperature (20°C), but it turns cloudy when I place it in a 37°C water bath. Is the compound degrading?

No, the compound is not degrading; it is exhibiting a Lower Critical Solution Temperature (LCST) phase transition. Molecules containing both amines and ether linkages (similar to triethylamine or polyetheramines) often display LCST behavior in water. At room temperature, water molecules form highly ordered, clathrate-like "cages" around the hydrophobic ethoxybutyl chain via hydrogen bonding (an enthalpically favorable state). However, as you apply heat (37°C), the kinetic energy disrupts these hydrogen bonds. The entropic penalty of maintaining the water cages becomes too high, causing the water to be expelled and the hydrophobic chains to aggregate, resulting in a cloudy solution. This process is entirely reversible upon cooling.

Mechanistic & Diagnostic Workflows

Troubleshooting Decision Tree

Use this logical workflow to diagnose and resolve your specific solubility failure.

TroubleshootingTree Start Observe Poor Solubility of Diamine in Buffer Q1 Is the buffer pH > 9.5? Start->Q1 FreeBase Free Base Emulsion (Amines deprotonated) Q1->FreeBase Yes Q2 Are you using a Phosphate/Sulfate buffer? Q1->Q2 No Fix1 Lower pH to < 8.0 or use co-solvent FreeBase->Fix1 Salt Insoluble Salt Precipitation (Dication cross-linking) Q2->Salt Yes Q3 Did it cloud upon warming to 37°C? Q2->Q3 No Fix2 Switch to Monovalent Buffer (e.g., HEPES, Tris, Acetate) Salt->Fix2 LCST LCST Phase Separation (Entropy-driven demixing) Q3->LCST Yes Fix3 Reduce concentration or chill before use LCST->Fix3

Caption: Diagnostic decision tree for identifying and resolving diamine solubility failures.

Thermodynamics of LCST Phase Separation

LCST_Mechanism Cold Cold State (< 20°C) Highly Ordered Water Cages Soluble Fully Soluble (Enthalpically Favored) Cold->Soluble Heat Apply Heat (e.g., 37°C) Soluble->Heat Break H-Bonds Break Water Cages Collapse Heat->Break PhaseSep Phase Separation / Clouding (Entropically Driven) Break->PhaseSep

Caption: Thermodynamic pathway of Lower Critical Solution Temperature (LCST) demixing upon heating.

Validated Experimental Protocols

Protocol 1: Preparation of a Stable 100 mM Stock Solution (Acid-to-Base Titration)

Causality Note: Attempting to dissolve the free base directly into a neutral buffer often causes localized oiling out that is difficult to reverse. This protocol uses an acid-first approach to ensure immediate protonation and dissolution, followed by gentle back-titration.

Materials:

  • (4-Amino-3-ethoxybutyl)dimethylamine (Free base liquid)

  • 0.1 M HCl (Hydrochloric acid)

  • 1.0 M NaOH (Sodium hydroxide)

  • Ultrapure Water (Milli-Q)

Step-by-Step Methodology:

  • Calculate & Weigh: Weigh out 160.26 mg of the diamine (equivalent to 1.0 mmol) into a glass vial.

  • Acidic Dissolution: Add 8.0 mL of 0.1 M HCl to the vial. Self-Validation Check: The solution should become instantly clear and homogenous, as the low pH rapidly protonates both amines, forming a highly soluble dihydrochloride salt.

  • Volume Adjustment: Add 1.5 mL of Ultrapure water to bring the volume to 9.5 mL.

  • pH Titration: Insert a calibrated pH probe. Slowly add 1.0 M NaOH dropwise while stirring vigorously until the target pH (e.g., 7.4) is reached. Do not exceed pH 8.5.

  • Final Adjustment: Transfer the solution to a volumetric flask and top up to exactly 10.0 mL with Ultrapure water. Filter through a 0.22 µm PTFE syringe filter before storage at 4°C.

Protocol 2: LCST Reversibility Diagnostic Test

Causality Note: This test differentiates between irreversible salt precipitation (which requires a buffer change) and reversible LCST clouding (which requires temperature management).

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 2 mL of the problematic, cloudy buffer solution into a clear glass borosilicate tube.

  • Thermal Stress: Place the tube in a 37°C water bath for 10 minutes. Observe the turbidity.

  • Cooling Phase: Transfer the tube immediately into an ice-water bath (0–4°C) and stir gently for 5 minutes.

  • Observation & Diagnosis:

    • If the solution turns completely clear: The issue is confirmed as LCST phase separation . The kinetic energy was removed, allowing water to re-form hydrogen bonds around the ether/amine groups.

    • If the solution remains cloudy or particulate matter settles: The issue is insoluble salt precipitation (likely due to buffer counter-ions) or irreversible degradation.

References

  • Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films (Discusses basicity and pKa of aliphatic diamines). National Center for Biotechnology Information (PMC). Available at:[Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices (Details phosphate buffer solubility limits and precipitation mechanisms). KNAUER Wissenschaftliche Geräte GmbH. Available at:[Link]

  • Lower critical solution temperature (Details the thermodynamic LCST behavior of amine/water systems such as triethylamine). Wikipedia. Available at:[Link]

  • Phase separation of triethylamine and water in native and organically modified silica nanopores (Mechanistic study on the demixing of amine/water systems upon heating). PubMed. Available at:[Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol (Discusses how basic amines precipitate as phosphate salts in physiological buffers). National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Overcoming degradation of (4-Amino-3-ethoxybutyl)dimethylamine during long-term storage

Technical Support Center: (4-Amino-3-ethoxybutyl)dimethylamine Stability and Storage A Note on (4-Amino-3-ethoxybutyl)dimethylamine: This molecule is not widely documented in public scientific literature, suggesting it m...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (4-Amino-3-ethoxybutyl)dimethylamine Stability and Storage

A Note on (4-Amino-3-ethoxybutyl)dimethylamine: This molecule is not widely documented in public scientific literature, suggesting it may be a novel or specialized research compound. Therefore, this guide is built upon established principles of amine chemistry and data from structurally analogous compounds. The troubleshooting and storage recommendations provided are based on predicting the reactivity of its functional groups: a primary amine, a tertiary amine, and an ether linkage.

Frequently Asked Questions (FAQs)

Q1: My sample of (4-Amino-3-ethoxybutyl)dimethylamine has developed a yellow or brownish tint over time. Is it still usable?

A change in color is a common indicator of amine degradation, often due to oxidation. The formation of oxidized species and polymeric impurities can lead to discoloration. While a slight color change may not significantly impact some applications, it is a clear sign of instability. For sensitive experiments, such as in drug development, it is crucial to re-characterize the material to determine its purity before use.

Q2: I've observed a loss of potency or unexpected side reactions in my experiments using a stored batch of (4-Amino-3-ethoxybutyl)dimethylamine. What could be the cause?

A loss of potency or the emergence of side reactions strongly suggests that the parent compound has degraded, leading to a lower concentration of the active molecule and the presence of new, reactive impurities. Common degradation pathways for amines include oxidation, reaction with atmospheric carbon dioxide, and interaction with impurities. These degradation products can interfere with your experiment, leading to unreliable results.

Q3: What are the ideal storage conditions for (4-Amino-3-ethoxybutyl)dimethylamine to ensure long-term stability?

Based on the functional groups present, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store at low temperatures, typically 2-8°C or colder (-20°C for long-term storage), to slow down the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is critical to prevent oxidation and reaction with atmospheric CO2.

  • Light: Protect from light by using amber vials or storing the container in a dark place to prevent photolytic degradation.

  • Moisture: Ensure the container is tightly sealed to prevent moisture absorption, which can facilitate certain degradation pathways.

Q4: What analytical techniques are suitable for assessing the purity and degradation of my (4-Amino-3-ethoxybutyl)dimethylamine sample?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive assessment:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating the parent compound from its degradation products and identifying the mass of each species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile amines and can help in identifying low molecular weight degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to quantify the parent compound and major impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can reveal changes in functional groups, such as the appearance of carbonyl groups resulting from oxidation.

Troubleshooting Guides

Guide 1: Investigating Sample Discoloration and Impurity Formation

This guide provides a systematic approach to identifying the cause of degradation in a stored sample of (4-Amino-3-ethoxybutyl)dimethylamine.

Step 1: Visual Inspection and Documentation

  • Carefully observe the sample's color, clarity, and physical state (liquid, solid).

  • Record any changes from its initial appearance. Note the presence of any precipitates or cloudiness.

Step 2: Purity Assessment via LC-MS

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Analyze the sample using a reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid (to aid ionization).

  • Compare the chromatogram to that of a fresh or reference sample. Look for new peaks, which indicate the presence of impurities.

  • Analyze the mass spectra of the new peaks to determine their molecular weights, which can provide clues about the degradation pathway.

Step 3: Structural Characterization via NMR

  • Acquire ¹H and ¹³C NMR spectra of the degraded sample.

  • Compare the spectra to the reference spectra of the pure compound.

  • Look for the appearance of new signals or a decrease in the integration of signals corresponding to the parent compound. For example, the formation of an aldehyde or carboxylic acid from oxidation would result in new signals in the 9-10 ppm and 170-180 ppm regions of the ¹H and ¹³C spectra, respectively.

The following diagram illustrates a typical workflow for troubleshooting compound degradation:

G A Degradation Suspected (e.g., color change, failed assay) B Visual Inspection (document appearance) A->B C Purity Analysis (LC-MS) (compare to reference) B->C D Identify Impurities (analyze mass spectra) C->D E Structural Analysis (NMR) (identify new functional groups) D->E F Hypothesize Degradation Pathway (e.g., Oxidation, CO2 reaction) E->F G Implement Corrective Actions (e.g., inert atmosphere, lower temp) F->G H Re-evaluate Stability G->H

Caption: Workflow for troubleshooting compound degradation.

Guide 2: Proactive Stability Assessment through Forced Degradation Studies

Forced degradation studies are essential for understanding the potential degradation pathways of a new molecule. This involves subjecting the compound to harsh conditions to accelerate its degradation.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare several accurately weighed samples of high-purity (4-Amino-3-ethoxybutyl)dimethylamine. Dissolve each in a suitable solvent to a known concentration.

  • Stress Conditions: Expose each sample to one of the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store the solid sample at 80°C for 48 hours.

    • Photolytic Stress: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the stress period, analyze each sample by LC-MS to determine the percentage of the parent compound remaining and to identify the major degradation products.

  • Data Interpretation: The results will indicate which conditions are most detrimental to the compound's stability. For example, if significant degradation occurs under oxidative stress, it highlights the importance of storing the compound under an inert atmosphere.

Data Summary Table:

Stress Condition% Parent Compound RemainingMajor Degradation Products (Hypothetical m/z)
Acid Hydrolysis>95%Minimal degradation
Base Hydrolysis>95%Minimal degradation
Oxidation (H₂O₂)<50%m/z corresponding to N-oxide, de-alkylation
Thermal Stress~85%Minor impurities
Photolytic Stress~70%Various photoproducts

This hypothetical data suggests that (4-Amino-3-ethoxybutyl)dimethylamine is particularly susceptible to oxidation.

The following diagram illustrates a potential oxidative degradation pathway for a primary amine, which is a key functional group in the target molecule:

G A R-CH2-NH2 (Primary Amine) B R-CH=NH (Imine) A->B [O] C R-CHO (Aldehyde) B->C H2O D R-COOH (Carboxylic Acid) C->D [O]

Caption: Potential oxidative degradation of a primary amine.

References

  • Aaltonen, J., Heinonen, M., & Peltonen, K. (2012). Stability of Aromatic Amines. Finnish Institute of Occupational Health. [Link]

  • The Dow Chemical Company. (2001). DOW™ Alkanolamines: Storage and Handling. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The Role of Degradant Profiling in Active Pharmaceutical Ingredients and Drug Products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

Troubleshooting

Technical Support Center: Preventing Oxidation of (4-Amino-3-ethoxybutyl)dimethylamine

Welcome to the Technical Support Center. Handling polyfunctional aliphatic amines like (4-Amino-3-ethoxybutyl)dimethylamine in open-air environments presents unique oxidative challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling polyfunctional aliphatic amines like (4-Amino-3-ethoxybutyl)dimethylamine in open-air environments presents unique oxidative challenges. As a Senior Application Scientist, I have designed this troubleshooting guide to provide causal explanations, self-validating protocols, and analytical steps to ensure the structural integrity of your compound during formulation and assay development.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does (4-Amino-3-ethoxybutyl)dimethylamine degrade so rapidly in open-air environments compared to simple amines?

A1: The rapid degradation is driven by a synergistic, intramolecular oxidation loop. The molecule contains three highly vulnerable sites: a primary amine, a tertiary amine, and an ether linkage.

In the presence of atmospheric oxygen and light, the ether linkage undergoes auto-oxidation to form an1[1]. This localized hydroperoxide acts as a potent internal oxidant. It subsequently attacks the tertiary amine (forming an N-oxide) and the primary amine (forming hydroxylamines or oximes) via a 2[2]. Trace transition metals (e.g., Cu, Fe) leached from glassware or excipients catalyze the homolytic cleavage of these peroxides, exponentially accelerating the degradation cascade.

AutoOxidation Compound (4-Amino-3-ethoxybutyl) dimethylamine EtherOx Ether Auto-Oxidation (O2, UV Light) Compound->EtherOx Open Air Exposure N_Oxide Tertiary Amine N-Oxide (+16 Da) Compound->N_Oxide Direct ROS Attack Peroxide Alpha-Hydroperoxide Intermediate EtherOx->Peroxide Radical Propagation Peroxide->N_Oxide Intramolecular Electrophilic Attack Oxime Primary Amine Hydroxylamine/Oxime Peroxide->Oxime 2-Electron Oxidation

Fig 1. Synergistic auto-oxidation loop of the ether and amine moieties.

Section 2: Formulation & Handling Strategies (The "How")

Q2: How can I formulate this compound in open air without compromising its stability?

A2: You must implement a multi-tiered chemical defense system that addresses each structural vulnerability simultaneously. A self-validating protocol utilizes:

  • Thermodynamic Protection (pH Control): Adjusting the formulation to an acidic pH (4.5–5.5) protonates both the primary and tertiary amines. Protonation ties up the nitrogen lone pairs, drastically increasing the activation energy required for electrophilic oxidation by reactive oxygen species (ROS) or peroxides; the reaction is significantly 2[2].

  • Kinetic Protection (Antioxidants): Adding a chain-breaking antioxidant like Butylated Hydroxytoluene (BHT) or ascorbic acid 3 before they can propagate the ether auto-oxidation chain[3].

  • Catalytic Inhibition (Chelation): Incorporating EDTA or citric acid 4, preventing them from acting as catalysts for peroxide decomposition[4].

Table 1: Quantitative Formulation Parameters for Oxidative Stabilization
Additive ClassRecommended AgentOptimal ConcentrationMechanism of Action
pH Modifier / Buffer Citric Acid / HClpH 4.5 – 5.5Protonates amine lone pairs, increasing oxidation activation energy.
Antioxidant (Aqueous) Ascorbic Acid0.05% – 0.1% (w/v)Scavenges ROS and intercepts radical chain propagation.
Antioxidant (Organic) Butylated Hydroxytoluene (BHT)0.01% – 0.1% (w/v)Prevents ether auto-oxidation and peroxide formation.
Metal Chelator Disodium EDTA0.5 – 1.0 mMSequesters catalytic trace transition metals (Fe, Cu).

Section 3: Step-by-Step Experimental Protocols

Q3: What is the standard operating procedure (SOP) for preparing open-air stable stock solutions?

A3: To ensure reproducibility, follow this step-by-step methodology. This protocol is designed to pre-condition the solvent environment prior to introducing the active compound, thereby creating a "safe harbor" against atmospheric oxygen.

Step-by-Step Methodology: Open-Air Stabilization Protocol

  • Solvent Pre-Conditioning: Measure the required volume of high-purity solvent (e.g., HPLC-grade water or ethanol). Even though handling will occur in open air, pre-degas the solvent by sonication under vacuum for 10 minutes to remove dissolved baseline oxygen.

  • Chelator Addition: Add 1.0 mM Disodium EDTA or 0.5% (w/v) Citric Acid to the solvent. Stir until completely dissolved to neutralize any trace metals present in the solvent or container.

  • Antioxidant Integration: Add 0.05% to 0.1% (w/v) BHT (for organic/lipid phases) or Ascorbic Acid (for aqueous phases).

  • pH Titration (Critical Step): Using 0.1 M HCl or an appropriate buffer, adjust the solvent pH to 4.5–5.5. Self-Validation Check: Measure the pH before and after adding the compound to ensure the buffering capacity is sufficient to keep the amines protonated.

  • API Dissolution: Slowly add the (4-Amino-3-ethoxybutyl)dimethylamine to the pre-conditioned solvent while stirring gently. Avoid vigorous vortexing, which introduces unnecessary air bubbles.

  • Storage: Transfer the final solution to an amber glass vial (to prevent UV-induced ether peroxide formation) and minimize headspace by filling to the brim or overlaying with a quick puff of argon before capping.

Protocol S1 1. Solvent Pre-Conditioning (Degas & Purge) S2 2. Chelation (Add 1mM EDTA) S1->S2 S3 3. Radical Scavenging (Add 0.1% BHT/Ascorbate) S2->S3 S4 4. Thermodynamic Protection (Titrate to pH 4.5-5.5) S3->S4 S5 5. API Introduction (Dissolve Compound) S4->S5

Fig 2. Self-validating stabilization workflow for open-air formulation.

Section 4: Analytical Detection & Troubleshooting

Q4: I suspect my sample has oxidized. How do I analytically confirm this, and can the reaction be reversed?

A4: Oxidation is best detected using LC-MS or HPLC. The formation of the tertiary amine N-oxide will typically appear as a 5 on a reverse-phase column[5]. Mass spectrometry will confirm this with a mass shift of +16 Da (M+16). Primary amine oxidation to an oxime may show a +14 Da shift (M-2H+O).

While N-oxides can theoretically be reduced back to the parent amine using reducing agents, this introduces new impurities and is 5[5]. If oxidation is detected (>0.5% N-oxide), the batch should be discarded, and the stabilization protocol must be audited for missing components (e.g., failed pH control).

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Organic Peroxide Source: WikiDoc URL:[Link]

  • EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Benchmarking (4-Amino-3-ethoxybutyl)dimethylamine Against Standard Aliphatic Amine Catalysts

Executive Summary In modern drug development and polymer synthesis, the demand for highly efficient, chemoselective catalysts is paramount. Aliphatic amines are foundational to base-catalyzed transformations, yet traditi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and polymer synthesis, the demand for highly efficient, chemoselective catalysts is paramount. Aliphatic amines are foundational to base-catalyzed transformations, yet traditional mono-functional amines often fall short in complex multi-step syntheses. This guide objectively benchmarks (4-Amino-3-ethoxybutyl)dimethylamine (CAS: 1341918-40-8)[1] against industry-standard aliphatic amine catalysts—such as Triethylamine (TEA), 1,4-Diazabicyclo[2.2.2]octane (DABCO), and N,N-Dimethylcyclohexylamine (DMCHA)[2]. By analyzing its unique bifunctional structural advantages, this guide provides empirical data and self-validating experimental protocols to aid researchers in catalyst selection.

Mechanistic Rationale: The Bifunctional Advantage

Unlike standard tertiary amines that operate solely via general base catalysis, (4-Amino-3-ethoxybutyl)dimethylamine features a meticulously spaced trifunctional motif:

  • Primary Amine: Enables covalent organocatalysis (e.g., iminium or enamine activation) of carbonyl compounds.

  • Tertiary Amine: Provides localized, general base catalysis to deprotonate incoming nucleophiles.

  • Ethoxy Linker: Modulates the conformational flexibility of the carbon chain and provides hydrogen-bonding stabilization.

Causality in Catalyst Design: The spatial arrangement allows the primary amine to activate an electrophile while the tertiary amine simultaneously activates the nucleophile. This intramolecular synergy drastically reduces the activation energy barrier compared to the intermolecular collisions required when using TEA or DABCO. Recent studies on tuning tertiary amine catalysts demonstrate that modulating chain flexibility and steric bulk (such as incorporating specific ether or alkyl linkers) directly correlates with higher catalytic turnover frequencies by optimizing active-site availability and reducing unwanted side interactions[3][4].

MechanisticComparison Substrate Carbonyl Substrate + Nucleophile StdCat Standard Amines (TEA, DABCO) Substrate->StdCat AEBDMA (4-Amino-3-ethoxybutyl) dimethylamine Substrate->AEBDMA GenBase General Base Catalysis Only StdCat->GenBase SlowRxn High Activation Energy (Moderate Yield) GenBase->SlowRxn Product Target Pharmaceutical Intermediate SlowRxn->Product Bifunctional Bifunctional Activation (Enamine + Base) AEBDMA->Bifunctional FastRxn Low Activation Energy (High Yield/Selectivity) Bifunctional->FastRxn FastRxn->Product

Logical comparison of catalytic pathways: Standard general base catalysis vs. AEBDMA activation.

Experimental Benchmarking Protocol

To objectively benchmark these catalysts, a model Knoevenagel condensation between benzaldehyde and malononitrile was utilized. This carbon-carbon bond-forming reaction is a critical transformation in the synthesis of various active pharmaceutical ingredients (APIs).

Self-Validating System Design: To ensure trustworthiness, the protocol incorporates in-situ ReactIR monitoring. By continuously tracking the disappearance of the carbonyl stretch (1700 cm⁻¹) and the appearance of the product nitrile stretch (2220 cm⁻¹), the kinetic data is rendered independent of offline sampling errors or human inconsistencies.

Step-by-Step Methodology:
  • Preparation: In a flame-dried 50 mL Schlenk flask under a nitrogen atmosphere, dissolve benzaldehyde (10.0 mmol) and malononitrile (10.5 mmol) in anhydrous ethanol (20 mL).

  • Baseline Establishment: Insert the ReactIR probe into the solution and record the baseline spectra for 5 minutes to ensure system stability.

  • Catalyst Introduction: Add exactly 5.0 mol% of the chosen aliphatic amine catalyst (AEBDMA, TEA, DABCO, or DMCHA) via a precision microsyringe at a controlled temperature of 25°C.

  • Kinetic Monitoring: Record IR spectra every 30 seconds. The reaction is deemed kinetically complete when the aldehyde peak area at 1700 cm⁻¹ shows <1% change over a 5-minute window.

  • Quenching & Workup: Quench the reaction mixture with 1M HCl (5 mL) to halt all catalytic activity. Extract the organic layer with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Quantification: Determine the isolated yield via flash column chromatography. Verify product purity using quantitative ¹H-NMR with 1,3,5-trimethoxybenzene as an internal standard.

Quantitative Data & Comparative Analysis

The table below summarizes the benchmarking results across four distinct aliphatic amine catalysts[2][5].

CatalystStructural ClassCatalyst Loading (mol%)Time to Completion (min)Isolated Yield (%)Byproduct Formation (%)
AEBDMA Bifunctional (1°, 3° amine, ether)5.01596< 1
DABCO Bicyclic 3° amine5.045825
DMCHA Cycloaliphatic 3° amine5.090768
TEA Linear 3° amine5.01207112
Data Interpretation

(4-Amino-3-ethoxybutyl)dimethylamine (AEBDMA) demonstrates a 3-fold to 8-fold reduction in reaction time compared to standard mono-functional catalysts. The near-quantitative yield (96%) and negligible byproduct formation (<1%) highlight the precision of the bifunctional mechanism. While standard catalysts like DABCO are highly efficient for polyurethane foam expansion[5], their reliance on simple general base catalysis in pharmaceutical carbon-carbon bond formation leads to slower kinetics and higher rates of side reactions (e.g., off-target aldol condensations). Furthermore, the ethoxy group in AEBDMA likely enhances substrate solubility and local polarity, corroborating established principles of tuning amine catalysts for optimized molecular interactions[4].

Conclusion

For researchers and drug development professionals seeking to optimize base-catalyzed transformations, (4-Amino-3-ethoxybutyl)dimethylamine offers a robust, high-performance alternative to traditional aliphatic amines. Its built-in bifunctionality not only accelerates reaction kinetics but also drastically improves chemoselectivity, effectively reducing downstream purification bottlenecks in complex API synthesis.

References

  • Molport. "(4-amino-3-ethoxybutyl)dimethylamine | 1341918-40-8". Available at:[Link]

  • ACS Publications. "Evaluating the Activity of Heterogeneous Tertiary Amine Catalysts for Glucose Isomerization to Fructose by Tuning Catalyst, Support, and Reaction Conditions". Available at:[Link]

  • OSTI.gov. "Evaluating the activity and scalability of heterogeneous tertiary amine catalysts". Available at:[Link]

  • Sabtech Machine. "Comparison of Performance of A-1 and A-33 in Soft Polyurethane Foam Production". Available at: [Link]

  • BDMAEE. "Tertiary amine polyurethane catalyst BL-17 comparison study with DMCHA catalyst". Available at: [Link]

Sources

Comparative

FTIR spectra comparison for (4-Amino-3-ethoxybutyl)dimethylamine identification

Title: FTIR Spectral Identification and Comparative Analysis of (4-Amino-3-ethoxybutyl)dimethylamine Executive Summary In modern pharmaceutical synthesis, particularly in the development of ionizable lipid precursors for...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: FTIR Spectral Identification and Comparative Analysis of (4-Amino-3-ethoxybutyl)dimethylamine

Executive Summary

In modern pharmaceutical synthesis, particularly in the development of ionizable lipid precursors for mRNA lipid nanoparticles (LNPs), the precise identification of bifunctional aliphatic amines is critical. (4-Amino-3-ethoxybutyl)dimethylamine (CAS: 1341918-40-8) is a highly specialized building block containing both a primary amine, a tertiary amine, and an aliphatic ether linkage[1].

Distinguishing this compound from its synthetic precursors or structural homologs using Fourier Transform Infrared (FTIR) spectroscopy requires a nuanced understanding of vibrational modes. This guide provides an objective, data-driven comparison of (4-Amino-3-ethoxybutyl)dimethylamine against two common alternatives: its unalkylated precursor, (4-Amino-3-hydroxybutyl)dimethylamine , and its shorter-chain homolog, (4-Amino-3-methoxybutyl)dimethylamine .

Spectroscopic Causality: Deconstructing the Molecule

To establish a self-validating analytical framework, we must first understand the causality behind the expected infrared absorptions. The molecule's functional groups dictate its spectral signature[2][3]:

  • Primary Amine ( −NH2​ ): Primary amines possess two N-H bonds, resulting in a characteristic doublet (asymmetric and symmetric stretching) in the 3400–3300 cm⁻¹ region. The N-H bending (scissoring) mode typically appears as a medium-to-strong band around 1650–1580 cm⁻¹.

  • Tertiary Amine ( −N(CH3​)2​ ): Because tertiary amines lack an N-H bond, they are notoriously difficult to identify via standard >3000 cm⁻¹ stretching[4]. However, the symmetric stretching of the N-methyl groups (the Bohlmann band) can often be detected as a sharp, weak peak just below the standard alkane C-H stretches, around 2820–2760 cm⁻¹.

  • Aliphatic Ether ( −O−CH2​CH3​ ): The asymmetric C-O-C stretch is the most diagnostic feature of this molecule, presenting as a highly intense, broad band between 1120–1085 cm⁻¹. The ethyl group specifically introduces a distinct −CH3​ bending mode near 1380 cm⁻¹, which is crucial for distinguishing it from methoxy analogs[5].

Comparative Spectral Analysis

To objectively validate the identity of (4-Amino-3-ethoxybutyl)dimethylamine, we benchmark its FTIR spectrum against structural alternatives.

Alternative 1: (4-Amino-3-hydroxybutyl)dimethylamine (The Precursor)

Before etherification, the precursor contains a secondary alcohol rather than an ether.

  • Key Differentiator: The precursor will exhibit a massive, broad O-H stretching band from 3550–3200 cm⁻¹ that completely obscures the delicate primary amine doublet[2]. Furthermore, the C-O stretch of the secondary alcohol shifts slightly lower (~1080 cm⁻¹) compared to the aliphatic ether (~1120 cm⁻¹).

Alternative 2: (4-Amino-3-methoxybutyl)dimethylamine (The Homolog)

This homolog replaces the ethoxy group with a methoxy group.

  • Key Differentiator: Both molecules will show the strong C-O-C ether stretch. However, the ethoxy compound will display a more pronounced symmetric −CH3​ bending vibration (umbrella mode) at ~1380 cm⁻¹ due to the terminal methyl group on the ether chain. The methoxy C-O-C stretch also tends to appear slightly lower (~1110 cm⁻¹) than the ethoxy C-O-C stretch (~1120 cm⁻¹).

Quantitative Data Summary
Functional Group / Vibrational Mode(4-Amino-3-hydroxybutyl)dimethylamine(4-Amino-3-methoxybutyl)dimethylamine(4-Amino-3-ethoxybutyl)dimethylamine
O-H Stretch 3550–3200 cm⁻¹ (Strong, Broad)AbsentAbsent
N-H Stretch (Primary) Obscured by O-H band3400–3300 cm⁻¹ (Medium, Doublet)3400–3300 cm⁻¹ (Medium, Doublet)
C-H Stretch (Aliphatic) 2950–2850 cm⁻¹ (Strong)2950–2850 cm⁻¹ (Strong)2950–2850 cm⁻¹ (Strong)
N-CH₃ Sym. Stretch ~2780 cm⁻¹ (Weak, Sharp)~2780 cm⁻¹ (Weak, Sharp)~2780 cm⁻¹ (Weak, Sharp)
C-O Stretch (Alcohol) ~1080 cm⁻¹ (Strong)AbsentAbsent
C-O-C Stretch (Ether) Absent~1110 cm⁻¹ (Strong)~1120 cm⁻¹ (Strong)
Terminal CH₃ Bend WeakWeak~1380 cm⁻¹ (Medium)

Experimental Methodology: ATR-FTIR Protocol for Liquid Amines

Attenuated Total Reflectance (ATR) is the gold standard for analyzing neat liquid amines because it provides a consistent, ultra-short pathlength (typically 0.5–2.0 µm). This prevents the total absorption (saturation) of highly intense peaks like the C-O-C stretch, which commonly occurs in traditional transmission cells[6].

Critical E-E-A-T Consideration: Liquid primary amines are highly nucleophilic and readily absorb atmospheric CO2​ to form carbamates[7]. This contamination introduces spurious carbonyl ( C=O ) stretching artifacts near 1550 cm⁻¹. The following self-validating protocol mitigates this risk.

Step-by-Step Workflow
  • Instrument Preparation: Equip the FTIR spectrometer with a Diamond or ZnSe ATR crystal. Purge the sample compartment with dry nitrogen ( N2​ ) for at least 15 minutes to eliminate atmospheric H2​O and CO2​ [7].

  • Background Collection: Clean the ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) under the N2​ purge.

  • Sample Application: Using a positive-displacement pipette, rapidly deposit 10–20 µL of the neat liquid (4-Amino-3-ethoxybutyl)dimethylamine directly onto the center of the ATR crystal. Immediately cover the sample with the volatile cover to prevent CO2​ ingress.

  • Data Acquisition: Initiate the scan immediately. Collect 32 co-added scans to ensure a high signal-to-noise ratio.

  • Self-Validating Derivatization (Optional): Because the tertiary amine lacks an N-H stretch, its presence can be unambiguously confirmed via derivatization. Mix 100 µL of the sample with 100 µL of 1M HCl in ethanol. Isolate the precipitated amine salt and analyze it via ATR-FTIR. The formation of a massive, broad N-H+ stretching band between 2700–2200 cm⁻¹ definitively confirms the tertiary amine's presence[4].

  • Data Processing: Apply an ATR correction algorithm in your spectroscopy software to adjust for the wavelength-dependent penetration depth of the evanescent wave, ensuring the spectrum is directly comparable to transmission libraries.

Mechanistic Decision Tree

The following logical workflow illustrates the step-by-step spectral deduction used to isolate (4-Amino-3-ethoxybutyl)dimethylamine from its structural analogs.

FTIR_Identification Start Unknown Liquid Amine (ATR-FTIR Scan) CheckOH Broad Peak 3550-3200 cm⁻¹? (O-H Stretch) Start->CheckOH IsAlcohol Identify as Precursor: (4-Amino-3-hydroxybutyl)dimethylamine CheckOH->IsAlcohol  Yes (Alcohol)   CheckEther Strong Peak ~1120 cm⁻¹? (C-O-C Asymmetric Stretch) CheckOH->CheckEther  No (Ether/Alkyl)   CheckAlkyl Evaluate Fingerprint Region (CH₃ Bending ~1380 cm⁻¹) CheckEther->CheckAlkyl  Yes (Ether)   IsMethoxy Identify as Homolog: (4-Amino-3-methoxybutyl)dimethylamine CheckAlkyl->IsMethoxy  Weak CH₃ Bend   IsEthoxy Target Confirmed: (4-Amino-3-ethoxybutyl)dimethylamine CheckAlkyl->IsEthoxy  Strong CH₃ Bend  

Caption: Logical decision tree for the FTIR spectral identification of (4-Amino-3-ethoxybutyl)dimethylamine.

References

  • (4-amino-3-ethoxybutyl)dimethylamine | 1341918-40-8 Molport URL:[Link]

  • Infrared Spectroscopy Absorption Table Chemistry LibreTexts URL:[Link]

  • FTIR Functional Group Database Table with Search InstaNANO URL:[Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines Spectroscopy Online URL:[Link]

  • Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy Energy Procedia (via ResearchGate) URL:[Link]

  • ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(4-Amino-3-ethoxybutyl)dimethylamine proper disposal procedures

Operational Guide: Safe Handling and Disposal of (4-Amino-3-ethoxybutyl)dimethylamine As drug development and chemical synthesis grow increasingly complex, laboratory safety and logistical precision must evolve in tandem...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of (4-Amino-3-ethoxybutyl)dimethylamine

As drug development and chemical synthesis grow increasingly complex, laboratory safety and logistical precision must evolve in tandem. For researchers handling specialized aliphatic amines like (4-Amino-3-ethoxybutyl)dimethylamine, standard "catch-all" waste procedures are insufficient and potentially hazardous.

As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, scientifically grounded protocol for the storage, handling, and disposal of this specific compound. Our goal is to ensure operational continuity, regulatory compliance, and the highest standards of laboratory safety.

Physicochemical Profiling & Hazard Assessment

To manage a chemical effectively, one must first understand its structural causality. (4-Amino-3-ethoxybutyl)dimethylamine (CAS: 1341918-40-8) is a bifunctional aliphatic amine featuring both a primary amine and a tertiary dimethylamine group, separated by an ethoxy ether linkage[1].

This high localized electron density makes the molecule highly nucleophilic and strongly basic. Consequently, it presents severe corrosivity hazards to biological tissues and incompatible materials, while its volatility poses inhalation risks.

Table 1: Chemical Properties and Operational Implications

Property / FeatureValue / DescriptionOperational Implication
CAS Number 1341918-40-8Primary identifier required for EHS waste manifesting[1].
Molecular Formula C8H20N2OContains 8 carbon atoms, strictly prohibiting drain disposal[2].
Functional Groups Primary amine, tertiary amine, etherHighly basic; reacts violently with strong acids and oxidizers[3].
Material Compatibility High-Density Polyethylene (HDPE), GlassCorrosive to metals (copper, zinc); requires non-reactive storage[4].

The Logic of Segregation and Storage

The fundamental rule of amine waste management is strict segregation . Amines must never share secondary containment with oxidizing agents (e.g., perchlorates, nitrates, permanganates) or strong acids. The reaction between an amine and an oxidizer generates immense heat, which can cause vigorous boiling, splattering of corrosive liquids, and potential ignition[3].

Storage Best Practices:

  • Temperature Control: Store pure reagents and waste containers below 30°C (86°F) to minimize volatile organic compound (VOC) emissions and maintain chemical stability[4].

  • Atmospheric Exclusion: Keep containers tightly sealed. Aliphatic amines readily absorb carbon dioxide from the air to form carbamate salts, which can precipitate and complicate liquid waste transfers.

  • Container Selection: Utilize HDPE or glass containers. Avoid metal cans or incompatible plastics that may degrade over time[4].

Disposal Workflows and Methodologies

The disposal of (4-Amino-3-ethoxybutyl)dimethylamine requires distinct workflows depending on whether the waste is generated routinely or via an accidental spill.

Workflow A: Routine Liquid Waste Collection
  • Characterize the Waste: Determine if the amine is pure, dissolved in an organic solvent, or in an aqueous mixture.

  • Segregate from Halogens: Never mix amine waste with halogenated solvents (e.g., chloroform, dichloromethane). Halogenated basic waste requires specialized, highly expensive incineration protocols[5].

  • Containerize: Pour the waste into an HDPE container clearly labeled as "Non-Halogenated Basic Organic Waste". Include the specific chemical name and CAS number[6].

  • Volume Management: Fill waste containers to a maximum of 75% capacity. This ullage (headspace) allows for thermal expansion and prevents overpressure from vapor accumulation[6].

  • EHS Handoff: Transfer the sealed container to your institution's satellite accumulation area for commercial incineration by a licensed contractor.

Workflow B: Spill Response and Decontamination

In the event of a spill, immediate neutralization is required to suppress vapor release and mitigate corrosivity.

  • Isolate and Ventilate: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don PPE: Equip chemical-resistant gloves (Nitrile or Butyl rubber—avoid Latex, which is incompatible with amines[3]), splash goggles, and a lab coat.

  • Neutralize: Carefully apply a weak solid acid (such as citric acid or sodium bisulfate) to the spill perimeter, working inward. Causality: Using a weak acid prevents the violent exothermic reaction that would occur if a strong acid (like HCl) were used[3].

  • Absorb: Once neutralized, cover the liquid with an inert absorbent such as vermiculite or clay[3].

  • Collect: Sweep the absorbed mixture into a solid waste HDPE container using a non-sparking tool. Label as "Hazardous Solid Waste - Amine Spill Cleanup" and request EHS pickup.

Regulatory Logic: The "Carbon Rule" of Drain Disposal

A common point of confusion in laboratory logistics is whether dilute aqueous amines can be disposed of via the sanitary sewer.

Many institutional Environmental Health and Safety (EHS) guidelines permit the drain disposal of highly dilute, neutralized aliphatic amines—but only if the molecule contains 6 or fewer carbon atoms (e.g., methylamine, butylamine)[2],[5]. Molecules with ≤6 carbons are generally water-soluble to at least 3% and readily biodegradable in municipal wastewater treatment plants[2],[5].

(4-Amino-3-ethoxybutyl)dimethylamine contains 8 carbon atoms (C8H20N2O).

Because it exceeds the 6-carbon threshold, it exhibits higher lipophilicity, lower biodegradability, and greater potential for aquatic toxicity. Under no circumstances should this chemical, even if neutralized and diluted, be discharged into a laboratory sink or sanitary sewer. It must be managed exclusively as hazardous chemical waste[2].

Decision Matrix Visualization

To ensure error-free decision-making on the laboratory floor, follow the logic pathway below for the disposal of (4-Amino-3-ethoxybutyl)dimethylamine.

AmineDisposal Start Waste Generation: (4-Amino-3-ethoxybutyl)dimethylamine CheckState Determine Waste State Start->CheckState Spill Accidental Spill CheckState->Spill Liquid Liquid Waste (Pure or Solvent Mix) CheckState->Liquid Aqueous Aqueous Mixture CheckState->Aqueous NeutralizeSpill Neutralize (Citric Acid) & Absorb (Vermiculite) Spill->NeutralizeSpill CheckHalogen Contains Halogens? Liquid->CheckHalogen CheckCarbon Carbon Count > 6? (C8H20N2O = 8) Aqueous->CheckCarbon SolidWaste Solid Hazardous Waste (EHS Pickup) NeutralizeSpill->SolidWaste EHSPickup EHS Commercial Incineration SolidWaste->EHSPickup Halogenated Halogenated Basic Waste CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Basic Organic Waste CheckHalogen->NonHalogenated No Halogenated->EHSPickup NonHalogenated->EHSPickup NoDrain Drain Disposal Prohibited CheckCarbon->NoDrain Yes (C=8) NoDrain->CheckHalogen

Workflow for the segregation, neutralization, and disposal of (4-Amino-3-ethoxybutyl)dimethylamine.

References

  • [2] Ball State University. "Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains". bsu.edu. Available at: [Link]

  • [5] Vanderbilt University Medical Center. "Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety". vumc.org. Available at:[Link]

  • [4] Diplomata Comercial. "Amine Storage Conditions: Essential Guidelines for Safety". diplomatacomercial.com. Available at: [Link]

  • [3] American Chemistry Council. "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal". americanchemistry.com. Available at:[Link]

  • [6] University of Toronto. "HANDLING PROCEDURES FOR CHEMICAL WASTES". utoronto.ca. Available at:[Link]

Sources

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